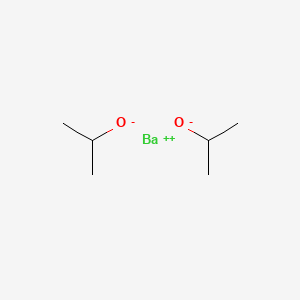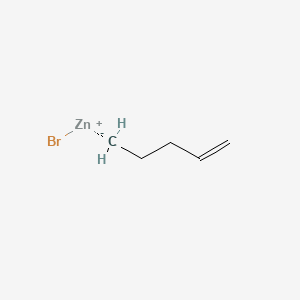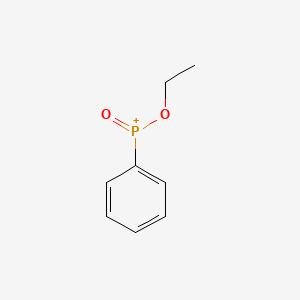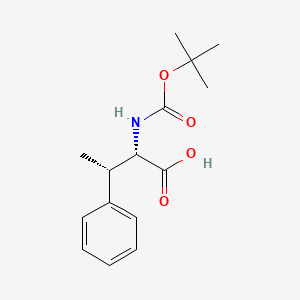
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Descripción general
Descripción
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, also known as TBAPB, is a synthetic organic compound that is used in a variety of scientific research applications. TBAPB is a chiral, crystalline solid that has a high melting point and is resistant to hydrolysis. TBAPB is used in the synthesis of various compounds, as well as for the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Rearrangements : This compound has been used in studies exploring the synthesis of amino acids and related derivatives. For instance, it's involved in the formation of keto compounds like diazo ketones and in reactions involving metal-catalyzed processes, particularly with silver (Linder, Steurer, & Podlech, 2003).
Substitutions and Chain Elongations : It has been utilized in reactions for substitutions and chain elongations, particularly in studies focusing on the synthesis of various organic compounds, demonstrating its versatility in organic synthesis (Noda & Seebach, 1987).
Peptide Synthesis and Inhibition Studies : This compound is noted for its use in the synthesis of renin inhibitory peptides, suggesting its potential in the development of therapeutic agents (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Enantioselective Synthesis : It plays a role in the enantioselective synthesis of amino acid derivatives, indicating its importance in the field of stereochemistry and drug development (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Polymer Synthesis : The compound is also significant in polymer science, particularly in the production of biocompatible polymers and environmentally benign copolymers, highlighting its potential in sustainable materials science (Tsai, Wang, & Darensbourg, 2016).
Vibrational Spectra Studies : It has been involved in studies of vibrational spectra, particularly in the context of understanding the properties of amino acids, which is crucial in various fields including material science and biochemistry (Yalagi, 2022).
N-tert-Butoxycarbonylation : The compound has been studied for its role in the N-tert-butoxycarbonylation of amines, which is a key reaction in organic synthesis and pharmaceutical research (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Propiedades
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid | |
CAS RN |
90731-57-0 | |
| Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




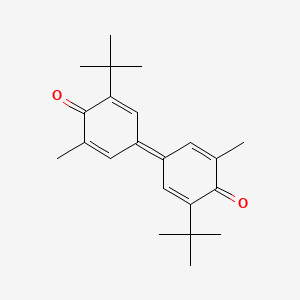

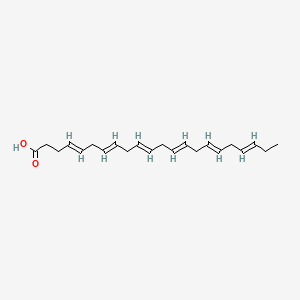
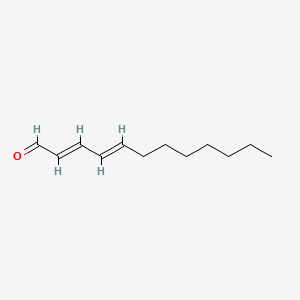

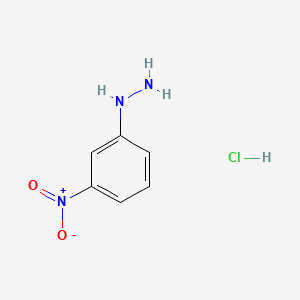


![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)
